molecular formula C26H33N3O8S B087129 Perazine dimalonate CAS No. 14777-25-4

Perazine dimalonate

Cat. No. B087129
CAS RN: 14777-25-4
M. Wt: 547.6 g/mol
InChI Key: LXOKLRDDOBCJJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds structurally related to perazine dimalonate often involves complex organic reactions. For example, the total synthesis of asperazine, a structurally novel cyclotryptophan alkaloid, has been reported, highlighting the intricate steps required for the formation of such compounds. This synthesis process involves a diastereoselective intramolecular Heck reaction, confirming the proposed structure and enabling further biological studies (Govek & Overman, 2001).

Molecular Structure Analysis

The molecular structure of perazine dimalonate and related compounds can be elucidated using various spectroscopic techniques. In one study, novel fused 1,2,4-triazine derivatives were synthesized and their molecular structures confirmed by NMR, MS spectra, and elemental analyses, showcasing the complexity and diversity of structures attainable within this chemical class (El Massry et al., 2012).

Chemical Reactions and Properties

Perazine dimalonate's chemical reactions and properties are influenced by its structural features. For example, spectrophotometric methods have been developed for the determination of platinum using perazine-related compounds, indicating their utility in analytical chemistry (Gowda & Jagadeesh, 1979).

Scientific Research Applications

  • Lysosomal Trapping and Interaction with Antidepressants : Perazine shows significant lysosomal trapping in various tissues, impacting its distribution and interaction with antidepressants like tricyclics and SSRIs. These interactions can influence drug concentrations at the site of action and potentially increase side effects (Daniel & Wójcikowski, 1999).

  • Metabolism by Cytochrome P-450 and FMO3 Enzymes : Cytochrome P-450 enzymes, specifically CYP3A4 and CYP2C9, along with FMO3, play a significant role in the metabolism of perazine. Genetic polymorphisms in these enzymes can affect perazine clearance and may lead to changes in its pharmacokinetics (Störmer et al., 2000).

  • Use in Schizophrenia Treatment : Perazine is used for treating schizophrenia, particularly for its low level of extrapyramidal side effects. However, the quality of research is limited, and more well-designed trials are needed to conclusively determine its properties and side-effect profile (Leucht et al., 2006).

  • Modulation of Interleukin Levels : Chronic treatment with perazine can modulate the levels of interleukin-1β in the brain, especially in the hypothalamus, suggesting its potential role in modulating immune responses in the brain (Obuchowicz et al., 2006).

  • Distribution Interactions with Antidepressants : In vivo studies indicate that perazine interacts with antidepressants such as imipramine and fluoxetine, affecting their distribution in the body. These interactions lead to a shift in drug concentrations from organs rich in lysosomes to those poor in these organelles, particularly affecting the heart (Wójcikowski & Daniel, 2000).

properties

IUPAC Name

10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3S.2C3H4O4/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23;2*4-2(5)1-3(6)7/h2-5,7-10H,6,11-16H2,1H3;2*1H2,(H,4,5)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOKLRDDOBCJJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.C(C(=O)O)C(=O)O.C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70163797
Record name Perazine dimalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perazine dimalonate

CAS RN

14777-25-4
Record name Perazine dimalonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014777254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perazine dimalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine dimalonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.296
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PERAZINE DIMALONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94LL6T81RI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perazine dimalonate
Reactant of Route 2
Perazine dimalonate
Reactant of Route 3
Reactant of Route 3
Perazine dimalonate
Reactant of Route 4
Perazine dimalonate
Reactant of Route 5
Perazine dimalonate
Reactant of Route 6
Perazine dimalonate

Citations

For This Compound
52
Citations
B Keshavan, P Nagaraja - Analyst, 1985 - pubs.rsc.org
… lridium(1V) forms, instantaneously, a red radical cation with perazine dimalonate, at room temperature in a phosphoric acid medium. The radical cation exhibits an absorption maximum …
Number of citations: 13 pubs.rsc.org
B Keshavan, P Nagaraja - Microchimica Acta, 1985 - Springer
… Molybdenum(VI) forms an orange-red coloured mixed-ligand complex with perazine dimalonate and thiocyanate at room temperature (27 o ) in hydrochloric acid. The complex is …
Number of citations: 5 link.springer.com
D Mieszkowski, WD Sroka… - Journal of Liquid …, 2015 - Taylor & Francis
… Stock solution of perazine dimalonate containing 1.0 mg mL −1 was prepared by dissolving 15 mg of drug standard in 15 mL freshly prepared deionized water followed by 15 min of …
Number of citations: 9 www.tandfonline.com
A Kinawi, K Min - Archiv der Pharmazie, 1979 - europepmc.org
[Comparative investigations of the binding of perazine dimalonate (PDM) to human and bovine serum albumin (author's transl)]. - Abstract - Europe PMC … [Comparative …
Number of citations: 3 europepmc.org
B Keshavan, J Seetharamappa - Synthesis and Reactivity in …, 1986 - Taylor & Francis
In this paper, we report the synthesis of some new dioxobridged tungsten(V) complexes with N-alkylphenothiazines(L) as ligands. These complexes, to which the formula [W 2 O 4 L 2 (…
Number of citations: 18 www.tandfonline.com
A El-Maaboud, I Mohamed - Talanta, 1997 - Elsevier
A sensitive colorimetric method for the quantitative estimation of 11 phenothiazine drugs was developed. The method was based on the interaction of phenothiazine compounds with …
Number of citations: 21 www.sciencedirect.com
U Breyer - Biochemical Pharmacology, 1971 - Elsevier
… The kind gift of perazine dimalonate and desmethyl perazine dimalonate by Chemisehe Fabrik Promonta, Hamburg, Germany, is gratefully acknowledged. …
Number of citations: 43 www.sciencedirect.com
U Breyer - Biochemical pharmacology, 1972 - Elsevier
… Male Wistar rats weighing 200-300 g were given aqueous solutions of perazine dimalonate or desmethyl perazine dimalonate (Chemische Fabrik Promonta, Hamburg, Germany) by …
Number of citations: 29 www.sciencedirect.com
PM Edelbroek, EJ De Haas, FA De Wolff - Clinical chemistry, 1982 - academic.oup.com
To study correlations between the concentrations, in serum, of amitriptyline and its most important metabolites with clinical response in patients, we developed a "high-performance" …
Number of citations: 47 academic.oup.com
J Čolović, M Kalinić, A Vemić, S Erić… - … of Chromatography A, 2015 - Elsevier
The aim of this study was to systematically investigate the phenomena affecting the retention behavior of structurally diverse basic drugs in ion-interaction chromatographic systems with …
Number of citations: 19 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.